2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
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Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-9-11-17(12-10-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-5-4-6-19(27)13-18/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGVJHBMVGDNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functionalization of benzothiazine derivatives. A notable method involves the reaction of substituted phenyl and pyran derivatives under specific conditions to yield the target compound. Various studies have documented synthetic pathways that optimize yield and purity while maintaining biological activity.
Antioxidant Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antioxidant properties. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. For instance, compounds similar to 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine have shown effectiveness in reducing ROS formation in neuronal cells, suggesting a protective role against neurodegeneration .
Neuroprotective Effects
Several studies highlight the neuroprotective potential of benzothiazine derivatives. For example:
- In vitro studies demonstrated that such compounds could significantly reduce glutamate-induced cytotoxicity in neuroblastoma cells .
- The inhibition of neuronal voltage-dependent sodium and calcium channels was observed, indicating a mechanism through which these compounds may exert their neuroprotective effects .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical target for compounds aimed at treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine have been evaluated for their AChE inhibitory activity. Studies report varying degrees of inhibition potency compared to established drugs like donepezil .
Case Study 1: Neuroprotective Activity
In a study examining the effects of benzothiazine derivatives on neuronal health, researchers treated SH-SY5Y neuroblastoma cells with different concentrations of the compound. Results indicated a dose-dependent reduction in cell death induced by oxidative stress. The compound also showed a marked decrease in lactate dehydrogenase (LDH) release, a marker for cell membrane integrity .
Case Study 2: Acetylcholinesterase Inhibition
A comparative study assessed the AChE inhibitory activity of several benzothiazine derivatives. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial inhibitory potential against AChE. This suggests that modifications to the benzothiazine structure can enhance its pharmacological profile .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
